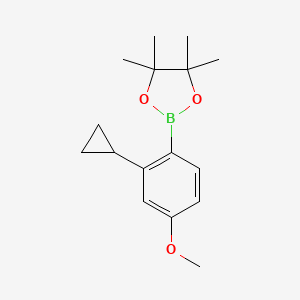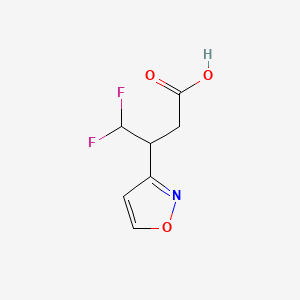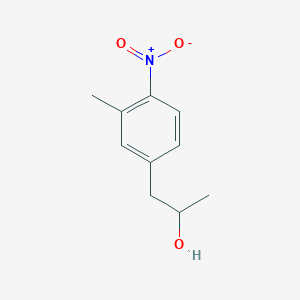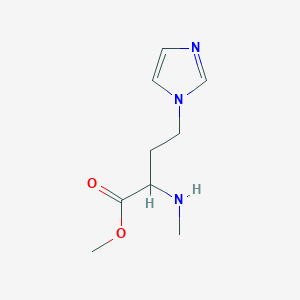![molecular formula C14H11FO2 B13568949 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13568949.png)
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carbaldehyde is an organic compound belonging to the biphenyl family. This compound features a biphenyl core substituted with a fluoro group at the 3’ position, a methoxy group at the 4’ position, and an aldehyde group at the 2 position. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Mécanisme D'action
The mechanism of action of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
- 4’-Methoxy-[1,1’-biphenyl]-2-carbaldehyde
- 3’-Fluoro-[1,1’-biphenyl]-2-carbaldehyde
- 4’-Methoxy-3’-methyl-[1,1’-biphenyl]-2-carbaldehyde
Comparison: 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H11FO2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
2-(3-fluoro-4-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-14-7-6-10(8-13(14)15)12-5-3-2-4-11(12)9-16/h2-9H,1H3 |
Clé InChI |
GLZCAENPSHIMAQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC=CC=C2C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)


![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)



![Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B13568913.png)





